molecular formula C19H17ClN2O3S B11478779 2-chloro-N-[4-(methoxymethyl)-6-methyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide

2-chloro-N-[4-(methoxymethyl)-6-methyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide

Cat. No.: B11478779
M. Wt: 388.9 g/mol
InChI Key: MHSAASSNUGEFFT-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(methoxymethyl)-6-methyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(methoxymethyl)-6-methyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide typically involves multiple steps. One common approach includes the alkylation of 3-cyano-2(1H)-pyridinethiones in an alkaline medium by an α-halocarbonyl compound, followed by Thorpe-Ziegler cyclization to yield 3-aminothieno[2,3-b]pyridines. Subsequent diazotization of the amino group and nucleophilic substitution of the diazonium group by an azido group, without isolating the diazonium salts, is followed by reaction with triphenylphosphine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(methoxymethyl)-6-methyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form.

Scientific Research Applications

2-chloro-N-[4-(methoxymethyl)-6-methyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(methoxymethyl)-6-methyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological effect. The exact pathways involved would depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-b]pyridine derivatives, such as:

Uniqueness

What sets 2-chloro-N-[4-(methoxymethyl)-6-methyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide apart is its specific substitution pattern, which can confer unique chemical and biological properties

Properties

Molecular Formula

C19H17ClN2O3S

Molecular Weight

388.9 g/mol

IUPAC Name

N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-2-chloroacetamide

InChI

InChI=1S/C19H17ClN2O3S/c1-11-8-13(10-25-2)15-16(22-14(23)9-20)18(26-19(15)21-11)17(24)12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H,22,23)

InChI Key

MHSAASSNUGEFFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC=CC=C3)NC(=O)CCl)COC

Origin of Product

United States

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